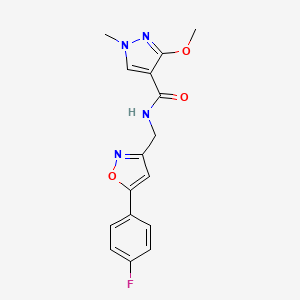

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole is linked via a carboxamide bridge to a methylene group attached to a 5-(4-fluorophenyl)isoxazole moiety. The 4-fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxy group could modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O3/c1-21-9-13(16(19-21)23-2)15(22)18-8-12-7-14(24-20-12)10-3-5-11(17)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEHLZDKYIPABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activities. The molecular formula is , with a molecular weight of approximately 288.29 g/mol. The presence of the isoxazole and pyrazole moieties is significant for its pharmacological properties.

1. Anticancer Activity

Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazole have been demonstrated to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A study indicated that certain pyrazole derivatives had IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting significant cytotoxic effects .

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that similar compounds can achieve COX-2 inhibitory activity with selectivity indices higher than traditional NSAIDs like celecoxib .

3. Antimicrobial Properties

Compounds containing isoxazole rings have been reported to possess antimicrobial activities against various bacterial strains. Research indicates that modifications in the isoxazole structure can enhance antibacterial potency, making it a candidate for further investigation in antimicrobial therapy .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of pyrazole derivatives, including this compound. The results showed significant inhibition of cell growth in MCF-7 and A549 cell lines, with an observed increase in apoptosis markers at higher concentrations .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers synthesized a series of pyrazole compounds and assessed their COX-inhibitory activities. The lead compound, structurally related to this compound, exhibited an IC50 value of 0.01 μM against COX-2, demonstrating its potential as a potent anti-inflammatory agent .

Data Summary

Scientific Research Applications

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-II). Research indicates that derivatives of pyrazole, including this compound, exhibit potent anti-inflammatory activity with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Celecoxib. For instance, a study highlighted that certain pyrazole derivatives showed IC50 values significantly lower than those of established COX-II inhibitors, suggesting enhanced therapeutic potential in managing inflammation-related disorders .

Anticancer Activity

Recent investigations have identified N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide as having moderate to good antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer. The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole and pyrazole moieties can enhance its efficacy against cancer cells .

Enzyme Inhibition

The compound has also been explored for its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and inflammation. By inhibiting NAMPT, the compound may contribute to the therapeutic strategies aimed at reducing tumor growth and managing metabolic disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Isoxazole Ring : The isoxazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as halogenated oximes.

- Pyrazole Synthesis : Pyrazoles are often formed via the condensation of hydrazines with carbonyl compounds.

- Final Coupling : The final compound is obtained by coupling the isoxazole and pyrazole intermediates under specific conditions to ensure high yield and purity.

Case Study: Anti-inflammatory Efficacy

In a comparative study, various pyrazole derivatives were screened for their COX-II inhibitory activity. Among these, this compound demonstrated an IC50 value of 0.011 μM, indicating exceptional potency compared to standard treatments .

Case Study: Anticancer Activity

A series of experiments conducted on different cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations lower than those required for traditional chemotherapeutics. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Derivatives with Isoxazole Linkages

Compound A : N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

- Structure : Pyrazole (position 4) linked to 3-methylisoxazole via carboxamide.

- Key Differences : Lacks the methoxy group and methyl substitution on the pyrazole core. The 4-fluorobenzyl substituent replaces the 5-(4-fluorophenyl)isoxazole moiety.

Compound B : 4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline

Pyrazole Carbothioamide Analogs

Compound C : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Structure : Dihydropyrazole with carbothioamide and triazole substituents.

- Key Differences : Carbothioamide (C=S) instead of carboxamide (C=O) and a triazole ring.

- Implications : The thioamide group may confer higher metabolic stability but lower hydrogen-bonding capacity compared to the target compound .

Substituted Pyrazoline Derivatives

Compound D : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- Structure : Dihydropyrazoline with aldehyde and fluorophenyl groups.

- Key Differences : Saturated pyrazoline ring vs. aromatic pyrazole; aldehyde substituent vs. carboxamide.

Halogen-Substituted Pyrazole Analogs

Compound E : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structure : Pyrazole with chlorophenyl and pyridylmethyl groups.

- Key Differences : Chlorine substituents instead of fluorine; additional dichlorophenyl group.

- Implications : Increased electron-withdrawing effects from chlorine may enhance binding to electrophilic targets but reduce bioavailability .

Comparative Data Table

*Calculated based on standard atomic weights.

Research Findings and Implications

- Substituent Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., Compounds A, B, C) enhances hydrophobic interactions, but electron-withdrawing substituents (e.g., chlorine in Compound E) may alter binding kinetics .

- Functional Groups : Carbothioamides (Compound C) offer metabolic resistance, whereas carboxamides (Target Compound) optimize hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.